molecular formula C13H19NO2S B2462748 (4-Cyclohexylphenyl)methanesulfonamide CAS No. 2060042-31-9

(4-Cyclohexylphenyl)methanesulfonamide

Cat. No. B2462748
CAS RN: 2060042-31-9
M. Wt: 253.36
InChI Key: GMQYSNBQTNPLPQ-UHFFFAOYSA-N
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Description

“(4-Cyclohexylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 2060042-31-9 . It has a molecular weight of 253.37 and is typically in powder form .


Synthesis Analysis

The synthesis of sulfonamides like “(4-Cyclohexylphenyl)methanesulfonamide” can be achieved in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .


Molecular Structure Analysis

The InChI code for “(4-Cyclohexylphenyl)methanesulfonamide” is 1S/C13H19NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,14,15,16) .


Chemical Reactions Analysis

Sulfonamides, such as “(4-Cyclohexylphenyl)methanesulfonamide”, are generally unreactive. They can be deprotonated at carbon and undergo ortho-lithiation .


Physical And Chemical Properties Analysis

“(4-Cyclohexylphenyl)methanesulfonamide” is a powder at room temperature .

Scientific Research Applications

Catalysis and Synthesis

  • A Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, including (4-Cyclohexylphenyl)methanesulfonamide, has been reported, providing a convenient method for synthesis without genotoxic impurities (Rosen et al., 2011).

Chemoselectivity in Reactions

  • N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, developed from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, exhibit good chemoselectivity as N-acylation reagents (Kondo et al., 2000).

Role in Asymmetric Dihydroxylation

  • Methanesulfonamide, including (4-Cyclohexylphenyl)methanesulfonamide, acts as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations (Junttila & Hormi, 2009).

Crystallography and Molecular Structure

  • Structural studies of nimesulidetriazole derivatives including (4-Cyclohexylphenyl)methanesulfonamide, revealing insights into their intermolecular interactions and molecular geometries (Dey et al., 2015).

Quantum Chemical Studies

  • Investigations of molecular conformation, NMR chemical shifts, and vibrational transitions for compounds like N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide, providing detailed quantum chemical insights (Karabacak et al., 2010).

Synthesis and Reaction Mechanisms

  • Development of a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide (Wipf & Wang, 2002).

Organocatalysis in Asymmetric Reactions

  • Prolyl and 4-substituted prolyl sulfonamides, such as prolyl methanesulfonamide, were evaluated as organocatalysts in asymmetric aldol reactions, demonstrating improved enantiomeric excess compared to proline (Bellis et al., 2005).

Advances in Methanesulfonamide Synthesis

  • Systematic research on the progress in the synthesis of methanesulfonamide, an important intermediate in fine chemical production, including the influence of solvents and other factors (Ming, 2005).

Safety and Hazards

“(4-Cyclohexylphenyl)methanesulfonamide” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-cyclohexylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQYSNBQTNPLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclohexylphenyl)methanesulfonamide

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